molecular formula C24H30O4 B1225932 2H-1-Benzopyran-2-one, 7-(((2E)-5-((1R,3S)-3-hydroxy-2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-2-pentenyl)oxy)- CAS No. 54990-68-0

2H-1-Benzopyran-2-one, 7-(((2E)-5-((1R,3S)-3-hydroxy-2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-2-pentenyl)oxy)-

Cat. No. B1225932
CAS RN: 54990-68-0
M. Wt: 382.5 g/mol
InChI Key: XXKXCRGLMFAXTK-NOWJHPSZSA-N
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Description

2H-1-Benzopyran-2-one, 7-(((2E)-5-((1R,3S)-3-hydroxy-2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-2-pentenyl)oxy)- is a natural product found in Ferula assa-foetida, Ferula gummosa, and Ferula szowitziana with data available.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 2-benzoylamino-3-dimethylaminopropenoate Synthesis : A study demonstrates the synthesis of tetrahydro-2H-1-benzopyran-2-one derivatives using methyl 2-benzoylamino-3-dimethylaminopropenoate, revealing the potential for creating diverse fused pyranones (Ornik et al., 1990).
  • Reactions with Heterocyclic Quinone Methides : Research indicates that 2,2-dimethyl-2H-1-benzopyran reacts with specific compounds to produce Diels-Alder cycloaddition products (Chauncey & Grundon, 1990).
  • Cytotoxic Benzopyrans : A study found new benzopyrans derived from 2,2-dimethyl-2H-1-benzopyran demonstrating strong cytotoxic effects against human cancer cell lines, suggesting potential therapeutic applications (Kiem et al., 2005).

Pharmacological Applications

  • Potassium Channel Activators : A study explored derivatives of 2,2-dimethyl-2H-1-benzopyran as potential potassium channel activators, indicating possible use in cardiovascular therapies (Bergmann, Eiermann, & Gericke, 1990).
  • Potential Cardiovascular Therapeutic : N-(2-Dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-yl)acetamide, a benzopyran-based compound, shows potential as a cardiovascular therapeutic due to its properties as a potassium-channel opener (Yoon, Yoo, & Shin, 1998).

Additional Applications

  • Synthesis in Tobacco Flavoring : Octahydro-2H-1-benzopyran-2-one, synthesized from a derivative of 2H-1-benzopyran-2-one, has been used as a tobacco additive, demonstrating its utility in flavoring applications (Zhao Yu, 2010).
  • Photocycloaddition Reactions : Studies indicate that 2H-1-benzopyran derivatives undergo photocycloaddition reactions, which could have implications in the development of photochemical processes (Schwebel & Margaretha, 2000).

properties

CAS RN

54990-68-0

Product Name

2H-1-Benzopyran-2-one, 7-(((2E)-5-((1R,3S)-3-hydroxy-2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-2-pentenyl)oxy)-

Molecular Formula

C24H30O4

Molecular Weight

382.5 g/mol

IUPAC Name

7-[(E)-5-[(1R,3S)-3-hydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enoxy]chromen-2-one

InChI

InChI=1S/C24H30O4/c1-16(5-10-20-17(2)6-11-22(25)24(20,3)4)13-14-27-19-9-7-18-8-12-23(26)28-21(18)15-19/h7-9,12-13,15,20,22,25H,2,5-6,10-11,14H2,1,3-4H3/b16-13+/t20-,22+/m1/s1

InChI Key

XXKXCRGLMFAXTK-NOWJHPSZSA-N

Isomeric SMILES

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CC[C@@H]3C(=C)CC[C@@H](C3(C)C)O

SMILES

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC3C(=C)CCC(C3(C)C)O

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC3C(=C)CCC(C3(C)C)O

synonyms

farnesiferol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1-Benzopyran-2-one, 7-(((2E)-5-((1R,3S)-3-hydroxy-2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-2-pentenyl)oxy)-
Reactant of Route 2
Reactant of Route 2
2H-1-Benzopyran-2-one, 7-(((2E)-5-((1R,3S)-3-hydroxy-2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-2-pentenyl)oxy)-
Reactant of Route 3
Reactant of Route 3
2H-1-Benzopyran-2-one, 7-(((2E)-5-((1R,3S)-3-hydroxy-2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-2-pentenyl)oxy)-
Reactant of Route 4
2H-1-Benzopyran-2-one, 7-(((2E)-5-((1R,3S)-3-hydroxy-2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-2-pentenyl)oxy)-
Reactant of Route 5
2H-1-Benzopyran-2-one, 7-(((2E)-5-((1R,3S)-3-hydroxy-2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-2-pentenyl)oxy)-
Reactant of Route 6
2H-1-Benzopyran-2-one, 7-(((2E)-5-((1R,3S)-3-hydroxy-2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-2-pentenyl)oxy)-

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